(2-Chlorophenyl)hydrazine

Descripción

Propiedades

IUPAC Name |

(2-chlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGPIPTUDQZJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30866030 | |

| Record name | (2-Chlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41052-75-9, 10449-07-7 | |

| Record name | o-Chlorophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041052759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-chlorophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (2-Chlorophenyl)hydrazine: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of (2-Chlorophenyl)hydrazine, focusing on its chemical properties, structure, and relevant experimental methodologies. This compound serves as a critical building block in synthetic chemistry, particularly in the development of pharmaceutical intermediates and other bioactive molecules.

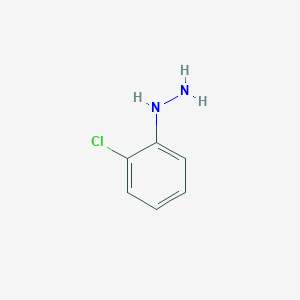

Chemical Identity and Structure

(2-Chlorophenyl)hydrazine, often supplied as its more stable hydrochloride salt, is an aromatic hydrazine derivative. The presence of a chlorine atom on the phenyl ring at the ortho position significantly influences its reactivity and physical properties compared to unsubstituted phenylhydrazine.

Key Identifiers:

-

IUPAC Name: (2-chlorophenyl)hydrazine;hydrochloride[1][]

-

Common Synonyms: 2-Chlorophenylhydrazine HCl, o-Chlorophenylhydrazine hydrochloride, 1-(2-Chlorophenyl)hydrazine hydrochloride[1][3][4]

The fundamental structure consists of a hydrazine group (-NHNH₂) attached to a benzene ring, with a chlorine atom substituted at the C2 position.

Caption: Chemical structure of (2-Chlorophenyl)hydrazine Hydrochloride.

Physicochemical Properties

The properties of (2-Chlorophenyl)hydrazine are well-documented, with most data referring to the hydrochloride salt due to its enhanced stability. It typically appears as white to slightly yellow crystalline flakes or needles.[3][6]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇ClN₂ · HCl (or C₆H₈Cl₂N₂) | [1][][3][5][7] |

| Molecular Weight | 179.05 g/mol | [][8] |

| Melting Point | 198-203 °C (with decomposition) | [][3][5][6] |

| Boiling Point | 252.1 °C at 760 mmHg | [][3] |

| Density | 1.32 g/cm³ | [][3] |

| Solubility | Soluble in water; sparingly soluble in DMSO; slightly soluble in methanol. | [3][6][9] |

| Appearance | White or almost white flakes, needles, or chunks. | [3][6] |

| SMILES (HCl salt) | C1=CC=C(C(=C1)NN)Cl.Cl | [1] |

| InChI Key (HCl salt) | ADODRSVGNHNKAT-UHFFFAOYSA-N | [1][6][8] |

Experimental Protocols

Synthesis via Diazotization of 2-Chloroaniline

A common and reliable method for synthesizing arylhydrazines is through the diazotization of the corresponding aniline, followed by reduction.

Methodology:

-

Diazotization: 2-Chloroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice-salt bath. A chilled aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the 2-chlorobenzenediazonium chloride solution.

-

Reduction: A freshly prepared solution of sodium sulfite in water is cooled to approximately 5 °C. The cold diazonium salt solution is added rapidly to the stirred sulfite solution.

-

Hydrolysis: The resulting mixture is warmed to 60-70 °C until the color darkens, indicating the formation of the sodium salt of 2-chlorophenylhydrazine-N-sulfonic acid.

-

Acidification: Concentrated hydrochloric acid is added, and the mixture is heated to effect hydrolysis and precipitate (2-Chlorophenyl)hydrazine as its hydrochloride salt.

-

Isolation and Purification: The reaction mixture is cooled, and the precipitated solid is collected by vacuum filtration. The crude product is washed with a small amount of cold water and can be further purified by recrystallization from a water/HCl mixture to yield pure white crystals.[10]

Caption: General workflow for the synthesis of (2-Chlorophenyl)hydrazine HCl.

Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for assessing the purity of (2-Chlorophenyl)hydrazine and quantifying impurities, such as positional isomers (e.g., 3- and 4-chlorophenylhydrazine).

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reverse-phase C18 column (e.g., Waters X-Bridge C18) is effective for separating the isomers.[11]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). The gradient is optimized to achieve baseline separation of all components.

-

Sample Preparation: A standard solution of (2-Chlorophenyl)hydrazine hydrochloride is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Detection: The eluent is monitored at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 240-250 nm).

-

Quantification: The purity is determined by the area percentage of the main peak relative to the total peak area. Impurities can be quantified against reference standards. The detection limits for related impurities are typically in the range of 0.02-0.04%.[11]

Caption: Experimental workflow for HPLC analysis of (2-Chlorophenyl)hydrazine.

Reactivity and Applications in Drug Development

(2-Chlorophenyl)hydrazine is primarily used as a versatile intermediate in organic synthesis. The hydrazine moiety is a potent nucleophile and is central to the formation of heterocyclic structures, which are common scaffolds in medicinal chemistry.

-

Fischer Indole Synthesis: It is a key starting material for the Fischer indole synthesis, reacting with ketones or aldehydes to produce substituted indoles. Indole cores are present in numerous pharmaceuticals, including anti-inflammatory drugs and serotonin receptor agonists.

-

Synthesis of Pyrazoles and Pyrazolines: It reacts with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls to form pyrazole and pyrazoline derivatives, respectively. These heterocycles are known for a wide range of biological activities. For instance, derivatives have been synthesized and tested for their inhibitory effects on tumor cell growth.[8]

-

Pharmaceutical and Dye Intermediate: It is a documented intermediate in the manufacturing of dyes and various active pharmaceutical ingredients (APIs).[3]

-

Antimicrobial Research: It has been utilized in laboratory studies, such as investigating the mechanisms of intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones, which is relevant to the treatment of tuberculosis.[8]

The logical flow from this chemical building block to a potential therapeutic application often involves its incorporation into a more complex molecular scaffold designed to interact with a specific biological target.

Caption: Logical pathway from chemical intermediate to drug development.

References

- 1. 2-Chlorophenylhydrazine hydrochloride | C6H8Cl2N2 | CID 443287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2-Chlorophenylhydrazine hydrochloride - CAS:41052-75-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. 2-Chlorophenylhydrazine hydrochloride CAS#: 41052-75-9 [m.chemicalbook.com]

- 7. (2-chlorophenyl)hydrazine hydrochloride | CAS#:1248443-45-9 | Chemsrc [chemsrc.com]

- 8. 2-Chlorophenylhydrazine 97 41052-75-9 [sigmaaldrich.com]

- 9. 2-Chlorophenylhydrazine hydrochloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Bot Verification [rasayanjournal.co.in]

A Technical Guide to (2-Chlorophenyl)hydrazine hydrochloride (CAS: 41052-75-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)hydrazine hydrochloride, identified by CAS number 41052-75-9, is an organic molecular entity that serves as a pivotal intermediate in synthetic organic chemistry.[1][2] Its structure, featuring a hydrazine group attached to a chlorinated benzene ring, makes it a versatile building block, particularly in the synthesis of heterocyclic compounds. This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, key applications in research and drug development, and essential safety information. The compound is widely used in the manufacturing of pharmaceuticals and dyes, highlighting its industrial significance.[2][3]

Physicochemical and Identification Properties

(2-Chlorophenyl)hydrazine hydrochloride typically appears as white to slightly yellow or light orange crystalline flakes, needles, or chunks.[2][4][5] It is known to be sensitive to light, air, and moisture.[5] For optimal stability, it should be stored at room temperature (or below 15°C) in a cool, dark, and dry place under an inert atmosphere.[4][5]

Table 1: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClN₂·HCl (or C₆H₈Cl₂N₂) | [1][2] |

| Molecular Weight | 179.04 g/mol | [1][2] |

| Melting Point | 198-203 °C (decomposes) | [2][4] |

| Boiling Point | 252.1 °C at 760 mmHg | [2] |

| Density | 1.32 g/cm³ | [2] |

| Flash Point | 106.2 °C | [2] |

| Water Solubility | Soluble | [2] |

| Other Solubilities | Sparingly soluble in DMSO, slightly soluble in Methanol. | [4][5] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 41052-75-9 | [1][2] |

| IUPAC Name | (2-chlorophenyl)hydrazine;hydrochloride | [1][6] |

| EC Number | 255-194-1 | [2] |

| PubChem CID | 443287 | [1][6] |

| SMILES | C1=CC=C(C(=C1)NN)Cl.Cl | [1] |

| InChIKey | ADODRSVGNHNKAT-UHFFFAOYSA-N | [1] |

Synthesis Protocol

The industrial synthesis of (2-Chlorophenyl)hydrazine hydrochloride is typically achieved through a multi-step process starting from 2-chloroaniline. The workflow involves diazotization, reduction, purification, and final salt formation.

Experimental Methodology

The following protocol is a representative synthesis method.[3]

-

Diazotization: 2-chloroaniline is mixed with concentrated hydrochloric acid (37%) and cooled to a temperature range of 0–5 °C. A 35% aqueous solution of sodium nitrite is added dropwise while maintaining the temperature. The reaction is allowed to proceed for 1 to 1.5 hours.

-

Reduction: To the resulting diazonium salt solution, additional 37% concentrated hydrochloric acid, water, and zinc powder are added. The temperature is maintained between 15–20 °C until the reaction is complete, indicated by the solution turning gray-white. A 20–30% sodium hydroxide solution is then added to adjust the pH to approximately 10, causing the crude 2-chlorophenylhydrazine base to precipitate. The mixture is held at 5 °C for 1–2 hours before filtration.

-

Purification: The crude product is dissolved in water and heated to 60 °C. An appropriate amount of activated carbon is added for decolorization, and the mixture is hot-filtered. The filtrate is cooled to 5 °C to allow the purified base to crystallize, which is then collected by filtration.

-

Salt Formation: The purified 2-chlorophenylhydrazine base is dissolved in 37% hydrochloric acid. The mixture is stirred at 60–70 °C until crystallization begins. After cooling to 20 °C, the final hydrochloride salt is collected by filtration and washed with acetone.

Applications in Research and Drug Development

(2-Chlorophenyl)hydrazine hydrochloride is a key precursor for synthesizing a variety of heterocyclic scaffolds that are of significant interest in medicinal chemistry.[7][8] Its reactivity allows for the construction of complex molecules with diverse biological activities.

Key Chemical Reactions

-

Pyrazole/Pyrazoline Synthesis: The compound is used in the synthesis of pyrazoline derivatives.[9] This class of compounds is investigated for a range of biological activities, including potential as cell-growth inhibitors in tumor cells.[9]

-

Fischer Indole Synthesis: Substituted phenylhydrazines are classic starting materials for the Fischer indole synthesis, a robust method for creating the indole ring system, which is a core structure in many natural and synthetic pharmaceutical agents.[7]

Research Applications

-

It has been utilized in microbiological research to study the intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones, which are drugs used in the treatment of Mycobacterium tuberculosis.[9]

-

It serves as a reagent in the preparation of halogen-substituted phenylhydrazine derivatives that have been explored for their antifungal properties.[]

Analytical Data

The structural characterization of (2-Chlorophenyl)hydrazine hydrochloride is typically performed using standard spectroscopic methods. While specific spectra are proprietary, the availability of reference data from various sources is well-documented.

Table 3: Spectroscopic and Analytical Information

| Technique | Purpose | Available Data Source(s) |

| ¹³C Nuclear Magnetic Resonance (NMR) | Confirms the carbon skeleton and chemical environment of each carbon atom. | SpectraBase[1] |

| Infrared Spectroscopy (FTIR/ATR-IR) | Identifies functional groups (e.g., N-H, C-N, C-Cl bonds, aromatic ring). | SpectraBase[1] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Determines molecular weight and fragmentation patterns, confirming identity and purity. | SpectraBase[1] |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity and quantifies the compound and its potential isomers. | TCI,[5][7] |

Safety and Handling

(2-Chlorophenyl)hydrazine hydrochloride is classified as a hazardous substance and must be handled with appropriate precautions.[11][12]

Table 4: GHS Hazard Information

| Category | Information | Source(s) |

| Pictograms | GHS07 (Exclamation Mark), GHS09 (Environment) | [9] |

| Signal Word | Warning | [9] |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H400: Very toxic to aquatic life. | [9] |

| Precautionary Statements | P261: Avoid breathing dust.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant. | [5][9] |

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[12] Avoid all personal contact, including inhalation and contact with skin and eyes.[11][12] Minimize dust generation and accumulation.[12]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (e.g., nitrile rubber), and eye/face protection (safety goggles).[9][12] A dust mask (e.g., N95) is recommended.[9]

-

Toxicology: The toxicological properties have not been fully investigated.[12] However, it may cause skin sensitization upon contact.[11] There is limited evidence of a carcinogenic effect.[11] Acute exposure to hydrazines, in general, can lead to respiratory tract irritation and potential central nervous system effects.[11][12]

-

Environmental Fate: The material is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[11] Avoid release to the environment.[11]

Conclusion

(2-Chlorophenyl)hydrazine hydrochloride is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and dye industries. Its utility as a precursor for synthesizing bioactive heterocyclic compounds, such as pyrazoles and indoles, makes it a compound of high interest for drug discovery and development professionals. Proper understanding of its synthesis, reactivity, and handling protocols is essential for its safe and effective use in a research and industrial setting.

References

- 1. 2-Chlorophenylhydrazine hydrochloride | C6H8Cl2N2 | CID 443287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. 2-Chlorophenylhydrazine hydrochloride CAS#: 41052-75-9 [m.chemicalbook.com]

- 5. 2-Chlorophenylhydrazine Hydrochloride | 41052-75-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Chlorophenylhydrazine hydrochloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. nbinno.com [nbinno.com]

- 9. 2-氯苯肼 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Synthesis of 2-Chlorophenylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and widely utilized synthesis route for 2-chlorophenylhydrazine hydrochloride, a key intermediate in the pharmaceutical and chemical industries. The synthesis is primarily a three-step process commencing with the diazotization of 2-chloroaniline, followed by the reduction of the intermediate diazonium salt, and concluding with the formation and purification of the hydrochloride salt.

Core Synthesis Pathway

The fundamental chemical transformation involves the conversion of an aromatic primary amine (2-chloroaniline) into a hydrazine derivative. This is achieved through the formation of a diazonium salt, which is then selectively reduced to the corresponding hydrazine.

Experimental Protocols

The following protocols are a synthesis of established methodologies.

Step 1: Diazotization of 2-Chloroaniline

The initial step is the conversion of 2-chloroaniline to its diazonium salt. This reaction is conducted at low temperatures to ensure the stability of the diazonium intermediate.

Methodology:

-

2-chloroaniline is dissolved in concentrated hydrochloric acid and cooled to a temperature range of 0-5°C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite is then added dropwise to the 2-chloroaniline solution.

-

The temperature is carefully maintained between 0-5°C throughout the addition, which typically takes 1 to 1.5 hours.

-

The completion of the diazotization reaction can be monitored by testing for the absence of the starting aniline. The resulting solution contains the 2-chlorobenzenediazonium chloride intermediate.

Step 2: Reduction of the Diazonium Salt

The diazonium salt is a versatile intermediate that can be reduced to 2-chlorophenylhydrazine using various reducing agents. Common and effective methods are outlined below.

Methodology using Zinc Powder:

-

To the freshly prepared diazonium salt solution, concentrated hydrochloric acid, water, and zinc powder are added.

-

The reaction temperature is maintained between 15-20°C.

-

The reaction is considered complete when the solution turns from a colored mixture to a gray-white suspension.

-

The pH of the solution is then adjusted to approximately 10 by the addition of a sodium hydroxide solution, which precipitates the crude 2-chlorophenylhydrazine.

Alternative Methodology using Sodium Bisulfite:

-

In a separate vessel, an aqueous solution of sodium bisulfite is prepared.

-

The cold diazonium salt solution is added portion-wise to the sodium bisulfite solution, while controlling the temperature.

-

The reaction mixture is then slowly heated to around 45°C and maintained for about an hour to ensure complete reduction.

-

Cooling the mixture to 0-5°C will induce the crystallization of the product.

Step 3: Purification and Hydrochloride Salt Formation

The crude 2-chlorophenylhydrazine is purified and converted to its more stable hydrochloride salt.

Methodology:

-

The crude 2-chlorophenylhydrazine is filtered and then dissolved in hot water (approximately 60°C).

-

Activated carbon is added to the solution to decolorize it, and the mixture is stirred for about 20 minutes.

-

The hot solution is filtered to remove the activated carbon and other insoluble impurities.

-

The filtrate is then cooled to 5°C to allow for the recrystallization of the purified 2-chlorophenylhydrazine.

-

The purified product is filtered and then dissolved in 37% hydrochloric acid.

-

The solution is stirred at 60-70°C until crystallization of the hydrochloride salt is observed.

-

The mixture is then cooled to 20°C, and the 2-chlorophenylhydrazine hydrochloride is collected by filtration.

-

The final product is washed with a suitable solvent like acetone and dried.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of chlorophenylhydrazine hydrochlorides, including data for the closely related 4-chloro isomer which provides a benchmark for expected yields and purity.

| Parameter | Value | Compound | Source |

| Diazotization | |||

| Starting Material | 2-Chloroaniline | 2-chlorophenylhydrazine HCl | [1] |

| Acid | 37% Hydrochloric Acid | 2-chlorophenylhydrazine HCl | [1] |

| Diazotizing Agent | 35% Sodium Nitrite Solution | 2-chlorophenylhydrazine HCl | [1] |

| Temperature | 0-5°C | 2-chlorophenylhydrazine HCl | [1] |

| Reaction Time | 1-1.5 hours | 2-chlorophenylhydrazine HCl | [1] |

| Reduction | |||

| Reducing Agent | Zinc Powder | 2-chlorophenylhydrazine HCl | [1] |

| Temperature | 15-20°C | 2-chlorophenylhydrazine HCl | [1] |

| pH after reduction | ~10 | 2-chlorophenylhydrazine HCl | [1] |

| Purification & Salt Formation | |||

| Purification Method | Recrystallization with activated carbon | 2-chlorophenylhydrazine HCl | [1] |

| Salt Formation Acid | 37% Hydrochloric Acid | 2-chlorophenylhydrazine HCl | [1] |

| Final Product Purity | >98.0% (HPLC) | 2-chlorophenylhydrazine HCl | |

| Overall Yield & Purity (Analog) | |||

| Overall Yield | 96.1% | 4-chlorophenylhydrazine HCl | [2] |

| Final Product Purity | 99.5% | 4-chlorophenylhydrazine HCl | [2] |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Synthesis workflow for 2-chlorophenylhydrazine hydrochloride.

Caption: Detailed experimental workflow for the synthesis.

References

Physical properties of (2-Chlorophenyl)hydrazine flakes

An In-depth Technical Guide on the Physical Properties of (2-Chlorophenyl)hydrazine Flakes

Introduction

This technical guide provides a comprehensive overview of the core physical properties of (2-Chlorophenyl)hydrazine. The commercially available form of this compound is typically (2-Chlorophenyl)hydrazine hydrochloride, which is often supplied as flakes.[1][2] This document details its key physical characteristics, outlines the experimental protocols for their determination, and is intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

(2-Chlorophenyl)hydrazine hydrochloride is an organic molecular entity with applications as an intermediate in the synthesis of dyes and pharmaceuticals.[1] Its stability under normal storage conditions at room temperature in closed containers makes it a practical compound for laboratory use.[1]

Data Presentation: Summary of Physical Properties

The quantitative physical properties of (2-Chlorophenyl)hydrazine hydrochloride are summarized in the table below for clear reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClN₂·HCl | [1] |

| Molecular Weight | 179.04 g/mol | [3][4] |

| Appearance | White or almost white flakes; white to slightly yellow crystalline needles or chunks. | [1][2] |

| Melting Point | 198-203 °C (with decomposition) | [1][2][5] |

| Boiling Point | 252.1°C at 760 mmHg | [1] |

| Density | 1.32 g/cm³ | [1] |

| Flash Point | 106.2°C | [1] |

| Solubility | Water: Soluble[1][2][4][6]Methanol: Slightly Soluble to Soluble[2][6]DMSO: Sparingly Soluble[2] | [1][2][4][6] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of chemical compounds like (2-Chlorophenyl)hydrazine are provided below. These protocols are standard in organic chemistry for material characterization.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[7] Pure crystalline solids exhibit a sharp melting point range, typically 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Methodology:

-

Sample Preparation: Ensure the (2-Chlorophenyl)hydrazine flakes are completely dry. If necessary, crush the sample into a fine powder using a mortar and pestle.[8][9]

-

Capillary Tube Packing: Gently press the open end of a capillary tube into the powdered sample. A small amount of the substance is sufficient. Tap the sealed end of the tube on a hard surface or drop it through a long glass tube to compact the material to a height of 2-4 mm.[9][10]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.[8][10]

-

Heating and Observation:

-

For an unknown compound, perform a rapid initial heating (10-20°C per minute) to determine an approximate melting range.[9]

-

Allow the apparatus to cool to at least 10-15°C below the approximate melting point.[9]

-

Prepare a new sample and heat it slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[9]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[9]

Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[11][12] The general principle "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[12]

Methodology:

-

Sample and Solvent Measurement: In a small test tube, place a pre-weighed amount of the compound (e.g., 25 mg) or a measured volume (e.g., 0.05 mL).[11]

-

Solvent Addition: Add a specific volume of the chosen solvent (e.g., 0.75 mL) to the test tube in small portions.[11]

-

Mixing: After each addition, shake the test tube vigorously for a set period (e.g., 10-60 seconds) to ensure thorough mixing.[11][13]

-

Observation: Observe the mixture to determine if the compound has completely dissolved. If all but a few granules have dissolved, it can be considered soluble.[13] If two distinct layers form with liquid samples, they are deemed immiscible.[13]

-

Systematic Testing: This procedure should be repeated with a range of solvents to create a complete solubility profile. A common testing hierarchy is:

-

pH Testing for Water-Soluble Compounds: If the compound is soluble in water, test the resulting solution with litmus or pH paper to determine if it is acidic or basic.[14][15]

Mandatory Visualization

The following diagram illustrates a standard workflow for the physical characterization of a chemical sample.

Caption: Workflow for Physical Property Characterization.

References

- 1. echemi.com [echemi.com]

- 2. 2-Chlorophenylhydrazine hydrochloride CAS#: 41052-75-9 [m.chemicalbook.com]

- 3. 2-Chlorophenylhydrazine hydrochloride | C6H8Cl2N2 | CID 443287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chlorophenylhydrazine hydrochloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. 2-Chlorophenylhydrazine 97 41052-75-9 [sigmaaldrich.com]

- 6. 2-Chlorophenylhydrazine Hydrochloride | 41052-75-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. westlab.com [westlab.com]

- 9. southalabama.edu [southalabama.edu]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. youtube.com [youtube.com]

- 13. chem.ws [chem.ws]

- 14. scribd.com [scribd.com]

- 15. www1.udel.edu [www1.udel.edu]

(2-Chlorophenyl)hydrazine molecular weight and formula

An In-depth Technical Guide to (2-Chlorophenyl)hydrazine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Chlorophenyl)hydrazine, a significant chemical intermediate in various synthetic and pharmaceutical applications. The document details its fundamental chemical properties, analytical methodologies for its characterization, and its role in synthetic chemistry, with a focus on information relevant to researchers, scientists, and professionals in drug development.

Core Properties of (2-Chlorophenyl)hydrazine

(2-Chlorophenyl)hydrazine is commonly handled and available as its hydrochloride salt, which enhances its stability. It serves as a crucial building block in the synthesis of more complex molecules, particularly heterocyclic compounds that form the backbone of many pharmaceutical agents.[]

Physicochemical Data

The key quantitative data for (2-Chlorophenyl)hydrazine hydrochloride are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Chemical Formula | C6H7ClN2 · HCl (or C6H8Cl2N2) | [2][3][4] |

| Molecular Weight | 179.04 g/mol | [2][3] |

| Alternate Molecular Weight | 179.05 g/mol | [4][5] |

| Appearance | White to slightly yellow crystalline needles or chunks | [3] |

| Melting Point | 200-203 °C (decomposes) | [4] |

| CAS Number | 41052-75-9 | [4][5] |

Synthesis and Applications

(2-Chlorophenyl)hydrazine is a valuable intermediate in organic synthesis. It is utilized in the production of dyes and as a precursor in various pharmaceutical manufacturing processes.[3][6] One notable application is in the synthesis of pyrazoline derivatives.[4] Furthermore, it has been used in studies related to the intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones, which are treatments for Mycobacterium tuberculosis.[4]

Experimental Protocols

Accurate analysis and quality control are paramount when using (2-Chlorophenyl)hydrazine in research and drug development. High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying (2-Chlorophenyl)hydrazine from its positional isomers and other impurities.[7]

Protocol: Isomer Separation by Reverse-Phase HPLC

This protocol outlines a method for the separation and analysis of chlorophenylhydrazine isomers, which is critical for ensuring the purity of the starting material in a synthesis workflow.[7]

Objective: To separate and quantify (2-Chlorophenyl)hydrazine from its isomers (e.g., 3-CPH, 4-CPH) and related impurities like 4-Chloroaniline.

Materials and Equipment:

-

Shimadzu LC-PDA system (or equivalent) with Lab Solutions software[7]

-

Waters X-Bridge C18 column (250 mm × 4.6 mm, 3.5 µm)[7]

-

(2-Chlorophenyl)hydrazine sample and standards

-

Diluent: 0.2% Ortho-Phthalaldehyde (OPA) in water and acetonitrile (75:25, v/v)[7]

-

Mobile Phase A: Buffer solution

-

Mobile Phase B: Acetonitrile and Water

-

Rinse Solution: Water and acetonitrile (20:80, v/v)[7]

Methodology:

-

Sample Preparation: Prepare a working solution of the (2-Chlorophenyl)hydrazine sample at a concentration of 0.5 mg/mL in the specified diluent.[7]

-

Chromatographic Conditions:

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition.

-

Inject 5 µL of the prepared sample solution into the HPLC system.[7]

-

Run the gradient elution program to separate the components.

-

Monitor the elution profile and record the chromatogram.

-

Identify and quantify the peaks corresponding to (2-Chlorophenyl)hydrazine and its impurities by comparing their retention times with those of standard solutions. The retention time for 2-CPH has been observed at approximately 23.1 minutes under specific conditions.[7]

-

Visualized Workflow

The following diagram illustrates the logical workflow for the analytical quality control of a (2-Chlorophenyl)hydrazine sample using HPLC.

Caption: Logical workflow for HPLC-based purity analysis of (2-Chlorophenyl)hydrazine.

References

- 2. 2-Chlorophenylhydrazine hydrochloride | C6H8Cl2N2 | CID 443287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2-Chlorophenylhydrazine 97 41052-75-9 [sigmaaldrich.com]

- 5. 2-Chlorophenylhydrazine hydrochloride - CAS:41052-75-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Bot Verification [rasayanjournal.co.in]

(2-Chlorophenyl)hydrazine: A Technical Guide to Its Solubility in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)hydrazine and its hydrochloride salt are important intermediates in organic synthesis, particularly in the creation of pharmaceuticals and other bioactive molecules. A thorough understanding of the solubility of these compounds in common laboratory solvents, such as dimethyl sulfoxide (DMSO) and methanol, is critical for reaction optimization, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the available solubility information for (2-Chlorophenyl)hydrazine, outlines detailed experimental protocols for precise solubility determination, and presents logical workflows for addressing solubility challenges.

Core Concepts in Solubility for Drug Development

The solubility of a compound is a crucial physicochemical property that influences its bioavailability and therapeutic efficacy. In the context of drug development, poor solubility can lead to challenges in formulation, inaccurate results in biological assays, and ultimately, the failure of a promising drug candidate. Therefore, a comprehensive characterization of a compound's solubility profile in various solvents is a fundamental step in the research and development process.

Solubility Data for (2-Chlorophenyl)hydrazine Hydrochloride

Quantitative, experimentally determined solubility data for (2-Chlorophenyl)hydrazine in a wide array of organic solvents is not extensively available in peer-reviewed literature. However, qualitative descriptions from various chemical suppliers and safety data sheets provide a general understanding of its solubility. The hydrochloride salt is the more commonly available form.

| Compound | Solvent | Qualitative Solubility | Source |

| (2-Chlorophenyl)hydrazine hydrochloride | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [1] |

| (2-Chlorophenyl)hydrazine hydrochloride | Methanol | Slightly Soluble / Soluble | [1][2] |

| (2-Chlorophenyl)hydrazine hydrochloride | Water | Soluble | [3] |

Note: The descriptive terms for solubility can be subjective and may vary between suppliers.

Experimental Protocols for Solubility Determination

Given the limited availability of quantitative data, researchers are encouraged to determine the solubility of (2-Chlorophenyl)hydrazine under their specific experimental conditions. The following are standard and reliable methods for this purpose.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

-

Preparation: Add an excess amount of (2-Chlorophenyl)hydrazine to a known volume of the selected solvent (DMSO or methanol) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be clearly visible.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker or rotator is recommended for consistent agitation.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Centrifugation at a controlled temperature can be used to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is a critical step to remove any remaining microparticulates.

-

Quantification: Analyze the concentration of (2-Chlorophenyl)hydrazine in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

Thermodynamic Solubility Determination via UV-Vis Spectrophotometry

For compounds with a chromophore, UV-Vis spectrophotometry offers a rapid and convenient method for solubility determination, often used in higher-throughput settings.

Methodology:

-

Standard Curve Generation:

-

Prepare a series of standard solutions of (2-Chlorophenyl)hydrazine of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at its wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Saturated Solution Preparation: Prepare a saturated solution as described in steps 1 and 2 of the Shake-Flask Method.

-

Sample Preparation and Analysis:

-

After phase separation (step 3 of the Shake-Flask Method), withdraw and filter a sample of the supernatant.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Multiply the concentration of the diluted sample by the dilution factor to obtain the solubility of the original saturated solution.

Logical Workflow for Addressing Solubility Issues in Experimental Assays

In many research applications, particularly in drug screening, compounds are often dissolved in a stock solution (typically 100% DMSO) and then diluted into an aqueous assay buffer. This can lead to precipitation of the compound. The following workflow can be used to troubleshoot such issues.

Conclusion

References

Spectroscopic Analysis of (2-Chlorophenyl)hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (2-Chlorophenyl)hydrazine, a crucial building block in the synthesis of various pharmaceutical and chemical entities. The document details its spectral characteristics in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid in the replication and validation of this data.

Spectroscopic Data Summary

The following sections summarize the essential spectroscopic data for (2-Chlorophenyl)hydrazine. For clarity, the data is presented for the hydrochloride salt form, which is common commercially.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum provides insight into the proton environment of the molecule. The data presented below is for (2-Chlorophenyl)hydrazine hydrochloride, typically recorded in a deuterated solvent like DMSO-d₆.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~10.4 | Broad Singlet | - | 3H | -NH-NH₂⁺ |

| ~7.45 | Doublet of Doublets | J = 7.8, 1.5 Hz | 1H | Ar-H (H6) |

| ~7.30 | Triplet of Doublets | J = 7.8, 1.5 Hz | 1H | Ar-H (H4) |

| ~7.10 | Doublet of Doublets | J = 7.8, 1.5 Hz | 1H | Ar-H (H3) |

| ~6.95 | Triplet of Doublets | J = 7.8, 1.5 Hz | 1H | Ar-H (H5) |

Note: The chemical shifts of the hydrazine protons (-NH-NH₂⁺) are highly dependent on solvent, concentration, and temperature, and often appear as a broad, exchangeable peak.

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The following are predicted chemical shifts for the aromatic carbons of (2-Chlorophenyl)hydrazine.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~143.5 | C2 (C-NHNH₂) |

| ~131.0 | C4 |

| ~129.5 | C6 |

| ~128.0 | C5 |

| ~121.0 | C1 (C-Cl) |

| ~119.5 | C3 |

Note: This data is predicted based on substituent effects on a benzene ring. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

The FT-IR spectrum identifies the functional groups present based on their vibrational frequencies. The following peaks are characteristic of (2-Chlorophenyl)hydrazine hydrochloride.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3205.40 | Strong, Broad | N-H stretching (hydrazine salt) |

| 2988.5, 2688.4 | Medium, Broad | N⁺-H stretching (ammonium salt) |

| 1584.0 | Strong | C=C aromatic ring stretching |

| 1496.4 | Strong | C=C aromatic ring stretching |

| 1098.6 | Medium | C-N stretching |

| 873.2, 818.6 | Strong | C-H out-of-plane bending (aromatic) |

| 649.1 | Medium | C-Cl stretching |

| 482.53 | Medium | Skeletal vibrations |

Mass Spectrometry (MS) Data

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and structure. The data below is predicted for the free base of (2-Chlorophenyl)hydrazine under Electron Ionization (EI).

| m/z Ratio | Predicted Relative Intensity | Assignment |

| 144 | Medium | [M+2]⁺• Molecular ion (³⁷Cl isotope) |

| 142 | High | [M]⁺• Molecular ion (³⁵Cl isotope) |

| 113 | High | [C₆H₄Cl]⁺ (³⁷Cl isotope), loss of •N₂H₃ |

| 111 | Very High (Base Peak) | [C₆H₄Cl]⁺ (³⁵Cl isotope), loss of •N₂H₃ |

| 76 | Medium | [C₆H₄]⁺, loss of Cl from m/z 111 |

| 75 | Medium | [C₆H₃]⁺, loss of HCl from M⁺• |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 10-15 mg of (2-Chlorophenyl)hydrazine hydrochloride and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the DMSO-d₆ lock signal.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire 16 scans for adequate signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

-

Reference the spectrum to the residual DMSO peak at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0-160 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 5 seconds.

-

Acquire a sufficient number of scans (e.g., 1024) for good signal intensity.

-

Process the data with an exponential multiplication (line broadening of 1.0 Hz) and Fourier transform.

-

Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of dry (2-Chlorophenyl)hydrazine hydrochloride with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (8-10 tons) to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample chamber.

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry Protocol

-

Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution of (2-Chlorophenyl)hydrazine (free base) in a suitable solvent like methanol or dichloromethane (1 mg/mL). Note: Analysis of the hydrochloride salt may require derivatization or a different injection technique.

-

GC Separation:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the sample solution in splitless mode.

-

Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: Maintain at 230°C.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like (2-Chlorophenyl)hydrazine.

References

In-Depth Technical Guide to the Core Reactions of (2-Chlorophenyl)hydrazine for Researchers and Drug Development Professionals

An authoritative overview of the principal synthetic transformations of (2-chlorophenyl)hydrazine, this document provides detailed experimental protocols, quantitative data, and visual representations of key reactions and biological pathways. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development.

(2-Chlorophenyl)hydrazine is a versatile chemical intermediate of significant interest in the synthesis of a wide array of heterocyclic compounds, many of which form the core scaffolds of medicinally important molecules. Its utility stems from the reactive hydrazine moiety, which readily participates in cyclization and condensation reactions, and the influence of the ortho-chloro substituent on the reactivity and properties of the resulting products. This guide delves into the fundamental reactions of (2-chlorophenyl)hydrazine, with a particular focus on the Fischer indole synthesis and the formation of pyrazole derivatives, providing practical experimental details and insights into the biological relevance of the synthesized compounds.

Key Synthetic Transformations

The primary reactions involving (2-chlorophenyl)hydrazine are centered around the construction of nitrogen-containing heterocyclic rings. The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, allows for the direct synthesis of 7-chloroindoles. Additionally, condensation reactions with 1,3-dicarbonyl compounds provide a straightforward route to 1-(2-chlorophenyl)-substituted pyrazoles.

Fischer Indole Synthesis: A Gateway to 7-Chloroindoles

The Fischer indole synthesis is a classic and widely utilized method for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][2][3] When (2-Chlorophenyl)hydrazine is employed, this reaction provides direct access to 7-chloroindoles, a structural motif present in various biologically active molecules. The general mechanism involves the acid-catalyzed reaction of the hydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[1]

This protocol details the synthesis of 7-chloro-2,3-dimethyl-1H-indole from (2-chlorophenyl)hydrazine and 2-butanone.

Materials:

-

(2-Chlorophenyl)hydrazine hydrochloride

-

2-Butanone (Methyl ethyl ketone)

-

Glacial Acetic Acid

-

Ethanol

-

Ice

-

Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve (2-chlorophenyl)hydrazine hydrochloride (1 equivalent) in a minimal amount of warm ethanol. To this solution, add 2-butanone (1.2 equivalents) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 2-3 hours. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).

-

Cyclization: Once hydrazone formation is complete, add an excess of glacial acetic acid to the reaction mixture to act as both the solvent and the catalyst for the cyclization step. Heat the mixture to reflux (approximately 118°C) and maintain this temperature for 4-6 hours. The reaction will typically turn dark in color.

-

Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water. The crude product should precipitate. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 7-chloro-2,3-dimethyl-1H-indole by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

The yields and reaction conditions for the Fischer indole synthesis can vary depending on the specific ketone and the acid catalyst used.

| Ketone | Acid Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-Butanone | Acetic Acid | Reflux (~118) | 4-6 | 60-70 | [5] |

| Cyclohexanone | Acetic Acid | Reflux (~118) | 5 | ~65 | [6] |

| Acetone | Polyphosphoric Acid | 100 | 2 | ~55 | [1] |

Pyrazole Synthesis: Formation of 1-(2-Chlorophenyl)-pyrazoles

The reaction of hydrazines with 1,3-dicarbonyl compounds is a fundamental and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis. (2-Chlorophenyl)hydrazine reacts readily with compounds such as pentane-2,4-dione (acetylacetone) or ethyl acetoacetate to yield 1-(2-chlorophenyl)-substituted pyrazoles. These pyrazole derivatives are of significant interest due to their wide range of pharmacological activities, including anticancer and antimicrobial properties.[7][8]

This protocol describes the synthesis of 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole from (2-chlorophenyl)hydrazine and pentane-2,4-dione.

Materials:

-

(2-Chlorophenyl)hydrazine hydrochloride

-

Pentane-2,4-dione (Acetylacetone)

-

Ethanol

-

Water

-

Sodium Acetate

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve (2-chlorophenyl)hydrazine hydrochloride (1 equivalent) in a mixture of ethanol and water.

-

Add sodium acetate (1.1 equivalents) to the solution to neutralize the hydrochloride and liberate the free hydrazine.

-

Cool the mixture in an ice bath and add pentane-2,4-dione (1 equivalent) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The product will often precipitate from the reaction mixture. If not, the reaction mixture can be diluted with water to induce precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and air dry.

-

The crude product can be recrystallized from ethanol to yield pure 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole.[9][10][11]

| 1,3-Dicarbonyl Compound | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Pentane-2,4-dione | Ethanol/Water | Room Temperature | 2-4 | 77-81 | [9] |

| Ethyl Acetoacetate | Ethanol | Reflux | 3 | ~85 | [12] |

| 1,3-Diphenylpropane-1,3-dione | Acetic Acid | Reflux | 6 | ~70 | [13] |

Other Key Cyclization Reactions

Beyond the Fischer indole and Knorr pyrazole syntheses, (2-chlorophenyl)hydrazine can participate in other important cyclization reactions to form a variety of heterocyclic systems.

Synthesis of Pyridazinones

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They can be synthesized by the reaction of hydrazines with γ-ketoacids or their derivatives. The reaction of (2-chlorophenyl)hydrazine with a suitable γ-ketoacid, followed by cyclization, would lead to the formation of an N-(2-chlorophenyl)pyridazinone. These compounds are known to exhibit a range of biological activities.

Biological Significance and Signaling Pathways

Derivatives of (2-chlorophenyl)hydrazine, particularly the resulting 7-chloroindoles and 1-(2-chlorophenyl)pyrazoles, have garnered significant attention in medicinal chemistry due to their diverse biological activities.

Antimicrobial and Antitumor Activities

7-Chloroindoles have demonstrated notable antimicrobial and antibiofilm activities, particularly against pathogenic bacteria like Vibrio parahaemolyticus and uropathogenic Escherichia coli.[4][14][15][16] The mechanism of action is believed to involve disruption of the bacterial cell membrane and inhibition of virulence factors.[14]

1-(2-Chlorophenyl)pyrazole derivatives have emerged as a promising class of anticancer agents.[7][8][17] Studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells and arrest the cell cycle.[18] One of the proposed mechanisms involves the generation of reactive oxygen species (ROS) within the cancer cells, leading to oxidative stress and subsequent cell death.[18] Some pyrazole derivatives have also been shown to inhibit tubulin polymerization, a critical process for cell division, making them attractive targets for cancer therapy.[7][19]

Visualizing Reaction Mechanisms and Biological Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Fischer Indole Synthesis Workflow

Caption: Workflow of the Fischer Indole Synthesis.

Anticancer Mechanism of 1-(2-Chlorophenyl)pyrazole Derivatives

Caption: Proposed anticancer mechanism of pyrazole derivatives.

Conclusion

(2-Chlorophenyl)hydrazine stands as a pivotal starting material for the synthesis of a diverse range of heterocyclic compounds with profound implications for medicinal chemistry and drug development. The Fischer indole synthesis and Knorr pyrazole synthesis represent robust and versatile methods for constructing 7-chloroindole and 1-(2-chlorophenyl)pyrazole scaffolds, respectively. The resulting compounds exhibit significant biological activities, including promising antimicrobial and anticancer properties. This guide provides a foundational understanding of these core reactions, offering detailed protocols and quantitative data to aid researchers in the exploration and development of novel therapeutic agents derived from this versatile precursor. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of next-generation pharmaceuticals.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chegg.com [chegg.com]

- 11. m.youtube.com [m.youtube.com]

- 12. orgchemres.org [orgchemres.org]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli [frontiersin.org]

- 16. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

(2-Chlorophenyl)hydrazine: A Core Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

(2-Chlorophenyl)hydrazine and its salts are pivotal reagents in organic synthesis, primarily serving as versatile precursors for the construction of a wide array of nitrogen-containing heterocyclic compounds. Its utility is most prominently showcased in the synthesis of indole and pyrazole scaffolds, which are core structures in numerous pharmaceuticals, agrochemicals, and natural products.[1][2] The presence of the chlorine atom on the phenyl ring offers a strategic handle for further functionalization, enhancing its value in medicinal chemistry and materials science. This guide provides a comprehensive overview of its applications, supported by experimental data, detailed protocols, and process visualizations.

Physicochemical Properties and Safety Data

(2-Chlorophenyl)hydrazine is typically handled as its hydrochloride salt for improved stability.[3] Key properties and safety information are summarized below.

| Property | Value | Reference |

| Chemical Name | (2-Chlorophenyl)hydrazine hydrochloride | [4] |

| CAS Number | 41052-75-9 | |

| Molecular Formula | C₆H₇ClN₂·HCl | |

| Molecular Weight | 179.05 g/mol | |

| Appearance | White to light yellow/orange powder/crystal | [5] |

| Melting Point | 200-203 °C (decomposes) | |

| Solubility | Soluble in water and methanol | [5] |

| Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation), Aquatic Acute | |

| Signal Word | Warning | |

| Hazard Statements | H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H400 (Very toxic to aquatic life) | |

| Primary PPE | Dust mask (N95), chemical safety goggles, protective gloves, appropriate protective clothing | [6][7] |

Handling and Storage: Handle in a well-ventilated area, minimizing dust generation.[6] Avoid contact with skin, eyes, and clothing.[7] Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents.[6][8] Facilities should be equipped with an eyewash station and a safety shower.[6]

Core Synthetic Applications

The primary utility of (2-Chlorophenyl)hydrazine lies in its ability to react with carbonyl compounds and other electrophiles to form complex heterocyclic systems.

The most renowned application of arylhydrazines is the Fischer indole synthesis, a robust acid-catalyzed reaction that produces the indole heterocycle from a phenylhydrazine and an aldehyde or ketone.[9] This reaction, discovered in 1883 by Emil Fischer, remains a cornerstone of indole synthesis.[1][9] The process involves the initial formation of a phenylhydrazone, which then undergoes a[7][7]-sigmatropic rearrangement followed by cyclization and ammonia elimination to yield the aromatic indole.[9][10]

The selection of the acid catalyst is crucial; both Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃, AlCl₃) are effective.[9][11]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Chlorophenylhydrazine hydrochloride | C6H8Cl2N2 | CID 443287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chlorophenylhydrazine Hydrochloride | 41052-75-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

The Dawn of a New Era in Pharmacology: A Technical Guide to the Discovery and History of Substituted Phenylhydrazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of substituted phenylhydrazines, a class of compounds that has played a pivotal role in the advancement of medicinal chemistry and pharmacology. From their initial synthesis in the late 19th century to their serendipitous discovery as transformative therapeutics for psychiatric disorders, this document traces the scientific journey of these remarkable molecules. It delves into the seminal experimental work, outlines detailed synthetic protocols, presents key quantitative structure-activity relationship data, and visualizes the intricate signaling pathways they modulate. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the ongoing exploration of hydrazine-based compounds and their therapeutic potential.

The Initial Spark: Discovery of Phenylhydrazine

The story of substituted phenylhydrazines begins with the pioneering work of the German chemist Hermann Emil Fischer . In 1875, Fischer reported the first synthesis of phenylhydrazine (C₆H₅NHNH₂).[1] His method, which has become a cornerstone of aromatic chemistry, involved the reduction of a phenyl diazonium salt using sulfite salts.[1] This discovery was not merely the creation of a new molecule but the unveiling of a versatile chemical tool that would unlock new frontiers in organic and biological chemistry.

Fischer himself demonstrated the utility of his discovery in his groundbreaking work on the structure of sugars. He utilized phenylhydrazine to react with the aldehyde or ketone group of sugars to form crystalline derivatives known as phenylhydrazones and, upon further reaction, osazones . This technique allowed for the effective separation and characterization of different sugars, a significant challenge at the time, and was instrumental in Fischer's elucidation of the stereochemistry of carbohydrates, work for which he was awarded the Nobel Prize in Chemistry in 1902.[1][2]

Beyond its application in carbohydrate chemistry, phenylhydrazine also became the foundation for the Fischer indole synthesis , a widely used method for synthesizing indoles, which are important structural motifs in many natural products and pharmaceuticals.[3]

A Serendipitous Leap into Therapeutics: The Dawn of Monoamine Oxidase Inhibitors

For several decades, the primary significance of phenylhydrazine and its derivatives remained in the realm of synthetic and analytical chemistry. However, the mid-20th century witnessed a serendipitous discovery that would forever change the course of neuroscience and psychiatric medicine.

In the early 1950s, the substituted phenylhydrazine derivative iproniazid was being investigated for the treatment of tuberculosis.[4] While its efficacy against Mycobacterium tuberculosis was modest, clinicians observed a remarkable and unexpected side effect in patients: a significant elevation in mood and increased physical activity.[5] This observation of "inappropriate happiness" sparked intense interest in the psychoactive properties of iproniazid.[6]

Subsequent research revealed that iproniazid's mood-elevating effects stemmed from its ability to inhibit the enzyme monoamine oxidase (MAO) .[4][5] MAO is responsible for the metabolic degradation of several key neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine.[7][8][9][10] By inhibiting MAO, iproniazid increases the synaptic concentrations of these monoamines, leading to enhanced neurotransmission and, consequently, an antidepressant effect.[7][11] This discovery gave rise to the monoamine hypothesis of depression , which posits that a deficiency in these neurotransmitters contributes to the symptoms of depression.

Iproniazid was approved for the treatment of depression in 1958, becoming the first in a new class of antidepressants known as monoamine oxidase inhibitors (MAOIs) .[12] Although its use was later curtailed due to concerns about hepatotoxicity, the discovery of iproniazid's mechanism of action opened the door for the development of a wide range of MAOIs and other classes of antidepressants, fundamentally transforming the treatment of psychiatric disorders.

Experimental Protocols

Synthesis of Phenylhydrazine Hydrochloride

This protocol is adapted from the established procedure in Organic Syntheses.

Reaction Scheme:

Procedure:

-

Diazotization: In a suitable reaction vessel equipped with a mechanical stirrer and cooled to 0°C, a solution of aniline (1 equivalent) in aqueous hydrochloric acid is prepared. A solution of sodium nitrite (1.05 equivalents) in water is then added dropwise while maintaining the temperature at 0°C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete formation of the benzenediazonium chloride solution.

-

Reduction: In a separate vessel, a solution of sodium sulfite is prepared. The previously prepared diazonium salt solution is then added to the stirred sodium sulfite solution.

-

Hydrolysis and Precipitation: The resulting mixture is acidified with hydrochloric acid and heated. Upon cooling, phenylhydrazine hydrochloride precipitates as a crystalline solid.

-

Isolation and Purification: The precipitate is collected by filtration, washed with a small amount of cold water, and then with diethyl ether. The product can be further purified by recrystallization. A reported yield for this procedure is 98%.[13]

Synthesis of Substituted Phenylhydrazones

This is a general procedure for the condensation of a substituted phenylhydrazine with a ketone.

Reaction Scheme:

Procedure:

-

Reaction Setup: An equimolar amount of the substituted phenylhydrazine and the corresponding ketone (e.g., acetophenone) are dissolved in a suitable solvent, such as absolute ethanol, in a round-bottom flask.[8]

-

Catalysis: A few drops of a catalytic amount of glacial acetic acid are added to the mixture.[8]

-

Reaction Conditions: The reaction mixture is refluxed for a specified period, typically 3 hours, at a temperature of 65-75°C.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

-

Workup and Isolation: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system, to yield the pure phenylhydrazone derivative.[8] Yields for this type of reaction can range from 40-89%.[8]

Synthesis of Iproniazid

This protocol describes the synthesis of iproniazid from isonicotinic acid hydrazide (isoniazid) and isopropyl bromide.[7]

Reaction Scheme:

Procedure:

-

Reaction Setup: Isoniazid is dissolved in absolute ethanol in a reaction vessel.

-

Base Addition: Sodium metal is added to the solution to form the corresponding sodium salt of the hydrazide.

-

Alkylation: Isopropyl bromide is then added to the reaction mixture.

-

Reaction Conditions: The mixture is refluxed for several hours.

-

Workup and Isolation: After the reaction is complete, the solvent is evaporated, and the residue is treated with water and extracted with a suitable organic solvent. The organic extracts are then dried and concentrated to yield iproniazid, which can be further purified by recrystallization.

Quantitative Data

Table 1: Physical and Pharmacological Properties of Selected Phenylhydrazine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | 19.5 | - | - | [1] |

| Iproniazid | C₉H₁₃N₃O | 179.22 | 112.5-113.5 | - | - | [7] |

| 2,6-Dichloro-4-trifluoromethylphenylhydrazine | C₇H₅Cl₂F₃N₂ | 259.03 | 56-57 | - | - | [5] |

| 2,3,6-Trichloro-4-trifluoromethylphenylhydrazine | C₇H₄Cl₃F₃N₂ | 293.48 | 67-70 | - | - | [5] |

| Compound S5 | - | - | - | 3.857 | 0.203 | [14] |

| Compound S15 | - | - | - | 3.691 | - | [14] |

| Compound S16 | - | - | - | - | 0.979 | [14] |

| Compound ACH10 | - | - | - | - | 0.14 | [15] |

| Compound ACH14 | - | - | - | - | 0.15 | [15] |

| Derivative 1 | - | - | - | - | 0.056 | [16][17] |

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Table 2: Synthesis Yields of Selected Phenylhydrazine Derivatives

| Product | Starting Materials | Yield (%) | Reference |

| Phenylhydrazine hydrochloride | Aniline, Sodium Nitrite | 98 | [13] |

| (E)-1-benzylidene-2-phenylhydrazine | Phenylhydrazine, Benzaldehyde | 70 | [18] |

| 2,6-Dichloro-4-trifluoromethylphenylhydrazine | 3,4,5-trichlorotrifluoromethylbenzene, Hydrazine hydrate | 83 | [5] |

| 2,3,6-Trichloro-4-trifluoromethylphenylhydrazine | 1,2,3,4-Tetrachloro-6-trifluoromethylbenzene, Hydrazine hydrate | 71.2 | [5] |

| Acetophenone phenylhydrazone | Phenylhydrazine, Acetophenone | 48 | |

| Substituted Phenylhydrazones | Substituted Acetophenones, Substituted Phenylhydrazines | 40-89 | [10] |

Visualizing the Core Concepts

Logical Workflow: Drug Discovery of Substituted Phenylhydrazines

Caption: The drug discovery and development workflow for substituted phenylhydrazines.

Signaling Pathway: Mechanism of Action of MAOIs

Caption: The signaling pathway illustrating the mechanism of action of MAOIs.

Conclusion

The journey of substituted phenylhydrazines, from their synthesis in the 19th century to their profound impact on modern medicine, is a testament to the power of scientific inquiry and the occasional role of serendipity in discovery. What began as a tool for fundamental chemical research evolved into a class of drugs that revolutionized our understanding and treatment of mental illness. This technical guide has provided a comprehensive overview of this history, from the foundational work of Emil Fischer to the development of iproniazid and the dawn of the MAOI era. The detailed experimental protocols, quantitative data, and visualized pathways presented herein are intended to equip researchers and drug development professionals with a deeper understanding of this important class of compounds. The legacy of substituted phenylhydrazines continues to inspire the search for novel therapeutics, reminding us that even the most well-understood molecules may hold undiscovered potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Serotonin - Wikipedia [en.wikipedia.org]

- 3. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Iproniazid [drugfuture.com]

- 8. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]

- 9. Iproniazid - Wikipedia [en.wikipedia.org]

- 10. preprints.org [preprints.org]

- 11. Serotonin, Dopamine and Noradrenaline Adjust Actions of Myelinated Afferents via Modulation of Presynaptic Inhibition in the Mouse Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

- 18. rsc.org [rsc.org]

Technical Guide: Proper Handling and Storage of (2-Chlorophenyl)hydrazine Hydrochloride